molecular formula C11H14ClNO2 B1611949 2-Chloro-N-(4-isopropoxyphenyl)acetamide CAS No. 100129-54-2

2-Chloro-N-(4-isopropoxyphenyl)acetamide

Cat. No. B1611949
M. Wt: 227.69 g/mol
InChI Key: HVOJEGURDPDERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-isopropoxyphenyl)acetamide is a chemical compound with the CAS Number: 100129-54-2 . It has a molecular weight of 227.69 and its linear formula is C11 H14 Cl N O2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(4-isopropoxyphenyl)acetamide is 1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) . This indicates the presence of an isopropoxy group attached to a phenyl ring, which is further attached to an acetamide group with a chlorine atom .


Physical And Chemical Properties Analysis

2-Chloro-N-(4-isopropoxyphenyl)acetamide is a solid at room temperature . It has a molecular weight of 227.69 and its linear formula is C11 H14 Cl N O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Application in Pharmaceuticals

Field

This compound is used in the field of pharmaceuticals, specifically in the production of active pharmaceutical ingredients .

Application

2-Chloro-N-(4-isopropoxyphenyl)acetamide is used in the synthesis of the active pharmaceutical ingredient Lorazepam . Lorazepam is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients as well as sedation of aggressive patients .

Method of Application

A reversed-phase high performance liquid chromatography method was developed and validated for the quantification of 2-Chloro-N-(4-isopropoxyphenyl)acetamide in Lorazepam . This method provided excellent sensitivity and a typical target analyte level of 150 ppm .

Results or Outcomes

The proposed method is specific, linear, accurate, and precise. The calibration curve was linear over the concentration range of LOQ to 120% with a correlation coefficient of 0.99 . This method has low limits of detection and quantification for all the analytes. Accuracy was observed within the range of 85–115% for all the analytes .

properties

IUPAC Name

2-chloro-N-(4-propan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOJEGURDPDERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586102
Record name 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-isopropoxyphenyl)acetamide

CAS RN

100129-54-2
Record name 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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